5-Iodoquinoline

cross-coupling Suzuki-Miyaura Sonogashira

Researchers often face failed coupling reactions when using less reactive halogenated quinolines. 5-Iodoquinoline resolves this with a highly reactive C-I bond, enabling rapid oxidative addition under mild conditions for superior yields in SAR exploration. • C-I Bond Reactivity: Accelerates Pd-catalyzed cross-couplings, reducing cycle times. • Regioselective Synthesis: Exclusive 5-position iodine directs diverse derivatization. • Supply Chain Assurance: Bulk stock available with refrigerated global delivery.

Molecular Formula C9H6IN
Molecular Weight 255.05 g/mol
CAS No. 1006-50-4
Cat. No. B175257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoquinoline
CAS1006-50-4
Molecular FormulaC9H6IN
Molecular Weight255.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)I
InChIInChI=1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
InChIKeyQUSDYFSFXQORKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoquinoline Properties & Identification


5-Iodoquinoline (CAS 1006-50-4) is a monohalogenated quinoline derivative bearing an iodine substituent at the 5-position of the fused bicyclic aromatic system. The compound has a molecular formula of C₉H₆IN and a molecular weight of 255.06 g/mol. Its key physicochemical properties include a melting point range of 98–101 °C, a predicted boiling point of 320.7 ± 15.0 °C, and a density of 1.837 g/cm³ [1]. It is a solid material typically stored under refrigeration at 2–8 °C . The compound is widely utilized as a versatile synthetic intermediate in organic synthesis and pharmaceutical research [2].

5-Iodoquinoline: Substitution Risks


Halogenated quinolines are not drop-in substitutes for one another in synthetic workflows due to the profound influence of halogen identity and substitution position on cross-coupling reactivity, regioselectivity, and downstream functionalization efficiency. The carbon–halogen bond dissociation energy decreases significantly in the order C–Cl > C–Br > C–I, with iodine-substituted heteroaromatics exhibiting markedly faster oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. Additionally, the position of the halogen on the quinoline ring dictates the electronic environment and steric accessibility, which in turn governs coupling efficiency and yields in subsequent derivatization steps [2]. Selecting an alternative halogenated quinoline based solely on structural similarity without considering these quantitative reactivity differences may lead to failed coupling reactions, extended optimization timelines, or reduced yields in multi-step synthetic sequences.

5-Iodoquinoline Comparative Evidence


Cross-Coupling Reactivity: Iodo vs. Bromo/Chloro

5-Iodoquinoline exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 5-bromo- and 5-chloro- analogues. This differentiation arises from the weaker carbon–iodine bond and the greater polarizability of the iodine atom, which accelerates the rate-determining oxidative addition step with Pd(0) catalysts [1]. This reactivity advantage is critical for enabling efficient Suzuki-Miyaura and Sonogashira couplings under milder conditions, minimizing thermal decomposition of sensitive substrates.

cross-coupling Suzuki-Miyaura Sonogashira oxidative addition C–I bond

Regioselectivity: 5-Position vs. Other Isomers

The 5-position of the quinoline ring presents distinct electronic and steric characteristics compared to the more commonly employed 4-, 6-, and 8-iodoquinoline isomers. The 5-position is situated on the benzenoid ring adjacent to the bridgehead carbon, offering a unique vector for molecular extension that is less sterically congested than the 4-position yet more electronically activated than the 8-position in certain electrophilic substitution contexts [1]. This regiochemical distinction enables site-selective derivatization strategies not accessible with other iodoquinoline isomers.

regioselectivity quinoline isomers site-selective coupling building block

Purity Specifications & Storage Stability

5-Iodoquinoline is commercially supplied with standard purity specifications ranging from 97% to 98%, as documented by major chemical suppliers . This purity level is critical for ensuring reproducible coupling yields and minimizing side reactions attributable to halogen-containing impurities. The compound requires refrigerated storage at 2–8 °C to prevent thermal degradation and maintain shelf-life integrity .

purity quality control storage batch consistency reproducibility

5-Iodoquinoline Application Scenarios


Suzuki-Miyaura & Sonogashira Cross-Coupling

5-Iodoquinoline serves as a privileged electrophilic partner in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the efficient installation of aryl, heteroaryl, and alkynyl groups at the C5 position [1]. The high reactivity of the C–I bond permits coupling under mild conditions with broad functional group tolerance, making this compound particularly valuable for the parallel synthesis of 5-substituted quinoline libraries in medicinal chemistry campaigns [1].

Pharmaceutical Intermediate for Quinoline Scaffolds

As a versatile building block for pharmaceutical research, 5-Iodoquinoline enables the preparation of more complex heterocyclic systems and bioactive molecules that require specific substitution at the 5-position of the quinoline ring [2]. The iodine moiety facilitates targeted molecular modifications through subsequent cross-coupling or metal-halogen exchange reactions, providing a reliable entry point for structure-activity relationship (SAR) exploration of quinoline-based drug candidates [2].

N-Oxide Derivatization

5-Iodoquinoline can be efficiently oxidized to 5-iodoquinoline N-oxide using m-chloroperbenzoic acid (m-CPBA) in dichloromethane over 4.0 hours [3]. The resulting N-oxide serves as an activated intermediate for further functionalization, including nucleophilic substitution at the pyridine ring and subsequent deoxygenation to yield 2-substituted or 4-substituted derivatives, thereby expanding the accessible chemical space beyond direct cross-coupling strategies [3].

Agrochemical & Material Science Applications

5-Iodoquinoline is employed in the preparation of agrochemicals and functional materials where the iodine atom serves both as a synthetic handle and as a potential radio-labeling site [2][4]. Iodoquinolines have also been demonstrated to function as iodine sources for plant biofortification and exhibit biostimulating effects on crop yield and stress resistance [4].

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